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Compound of Interest

Compound Name: Chlorodiisobutyloctadecylsilane

Cat. No.: B063175 Get Quote

In-Depth Technical Guide:
Chlorodiisobutyloctadecylsilane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, safety data, and

applications of chlorodiisobutyloctadecylsilane. It is intended for use by professionals in

research and development who are interested in surface modification, chromatography, and

materials science.

Chemical Identification and Properties
Chlorodiisobutyloctadecylsilane is an organosilane compound utilized for creating

hydrophobic surfaces. Its long octadecyl chain imparts nonpolar characteristics, while the

reactive chlorosilyl group allows for covalent attachment to hydroxylated surfaces.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b063175?utm_src=pdf-interest
https://www.benchchem.com/product/b063175?utm_src=pdf-body
https://www.benchchem.com/product/b063175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 162578-86-1

Molecular Formula C26H55ClSi

Molecular Weight 431.25 g/mol

Appearance Colorless liquid

Boiling Point 140 - 170 °C at 0.05 mmHg

Density 0.86 g/mL at 25 °C

Refractive Index 1.459

Flash Point 113 °C (235.4 °F) - closed cup[1]

Safety Data
Chlorodiisobutyloctadecylsilane is classified as a corrosive material that can cause severe

skin burns and eye damage[1][2]. It is essential to handle this chemical with appropriate

personal protective equipment in a well-ventilated area.

Hazard Statement GHS Classification Precautionary Measures

H314: Causes severe skin

burns and eye damage

Skin Corrosion/Irritation

(Category 1B), Serious Eye

Damage (Category 1)

P280: Wear protective

gloves/protective clothing/eye

protection/face protection.[2]

P305+P351+P338: IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[2]

P310: Immediately call a

POISON CENTER or

doctor/physician.[2]
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Applications
The primary application of chlorodiisobutyloctadecylsilane is in surface modification to

create hydrophobic, self-assembled monolayers (SAMs). This is particularly relevant in the

following areas:

Chromatography: Used as a derivatizing agent to create reversed-phase stationary phases

for high-performance liquid chromatography (HPLC). The C18 alkyl chain provides the

hydrophobic surface necessary for the separation of nonpolar analytes.

Materials Science: To impart hydrophobicity to various substrates such as silica, glass, and

metal oxides. This can enhance corrosion resistance and modify wetting characteristics.

Organic Synthesis: The reactive Si-Cl bond serves as a starting point for the synthesis of

more complex organosilane molecules.

Experimental Protocols
While a specific, published protocol for chlorodiisobutyloctadecylsilane is not readily

available, the following is a representative procedure for the creation of a hydrophobic self-

assembled monolayer on a silicon wafer, based on established methods for similar

chlorosilanes.

Objective: To form a hydrophobic monolayer of diisobutyloctadecylsilane on a silicon wafer

substrate.

Materials:

Chlorodiisobutyloctadecylsilane

Silicon wafers

Anhydrous toluene

Sulfuric acid (H₂SO₄)

Hydrogen peroxide (H₂O₂)
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Deionized water

Isopropanol

Nitrogen gas

Procedure:

Substrate Cleaning and Hydroxylation:

Prepare a "Piranha" solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7

ratio. Caution: Piranha solution is extremely corrosive and reacts violently with organic

materials.

Immerse the silicon wafers in the Piranha solution for 15-30 minutes to remove organic

residues and create a hydroxylated surface.

Carefully remove the wafers and rinse extensively with deionized water.

Dry the wafers under a stream of nitrogen gas.

Silanization:

In a nitrogen-filled glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of

chlorodiisobutyloctadecylsilane in anhydrous toluene.

Immerse the cleaned and dried silicon wafers in the silane solution.

Allow the reaction to proceed for 2-4 hours at room temperature.

Rinsing and Curing:

Remove the wafers from the silane solution and rinse sequentially with fresh anhydrous

toluene and then isopropanol to remove any non-covalently bonded silane.

Dry the wafers again under a stream of nitrogen.
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To promote the formation of a stable siloxane network, bake the wafers in an oven at 110-

120°C for 30-60 minutes.

Characterization:

The success of the surface modification can be confirmed by measuring the water contact

angle. A significant increase in the contact angle compared to the bare silicon wafer

indicates the formation of a hydrophobic layer.

Data Presentation
The effectiveness of surface modification with long-chain alkylsilanes like

chlorodiisobutyloctadecylsilane is typically quantified by measuring the water contact angle.

A higher contact angle signifies greater hydrophobicity.

Surface Typical Water Contact Angle (°)

Unmodified Silicon Wafer < 20°

Octadecylsilane-Modified Silicon Wafer 95° - 110°

Note: The exact contact angle can vary depending on the specific silane, substrate, and

processing conditions.

Visualizations
Logical Workflow for Surface Modification
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Substrate Preparation

Silanization Post-Treatment

Cleaning Hydroxylation

Substrate ImmersionPrepare Silane Solution Rinsing Curing Characterization

Click to download full resolution via product page

Caption: A logical workflow for the surface modification of a substrate using a chlorosilane.

Reaction Pathway for Surface Derivatization

Substrate-OH Cl-Si(R1)(R2)(R3)

Substrate-O-Si(R1)(R2)(R3) + HCl

Reaction

Hydrophobic Surface

Byproduct Removal

Click to download full resolution via product page

Caption: The general reaction pathway for the derivatization of a hydroxylated surface with a

chlorosilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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